molecular formula C16H17ClN6 B4889571 8-[4-(3-Chlorophenyl)piperazin-1-yl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine

8-[4-(3-Chlorophenyl)piperazin-1-yl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B4889571
M. Wt: 328.80 g/mol
InChI Key: APCUVPUUYLHEMK-UHFFFAOYSA-N
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Description

8-[4-(3-Chlorophenyl)piperazin-1-yl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that contains a piperazine ring substituted with a 3-chlorophenyl group and a triazolopyridazine moiety. This compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(3-Chlorophenyl)piperazin-1-yl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

8-[4-(3-Chlorophenyl)piperazin-1-yl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the triazolopyridazine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-[4-(3-Chlorophenyl)piperazin-1-yl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing downstream signaling pathways .

Properties

IUPAC Name

8-[4-(3-chlorophenyl)piperazin-1-yl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN6/c1-12-9-15(16-19-18-11-23(16)20-12)22-7-5-21(6-8-22)14-4-2-3-13(17)10-14/h2-4,9-11H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCUVPUUYLHEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NN=C2C(=C1)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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